Cas no 71162-52-2 (N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide)

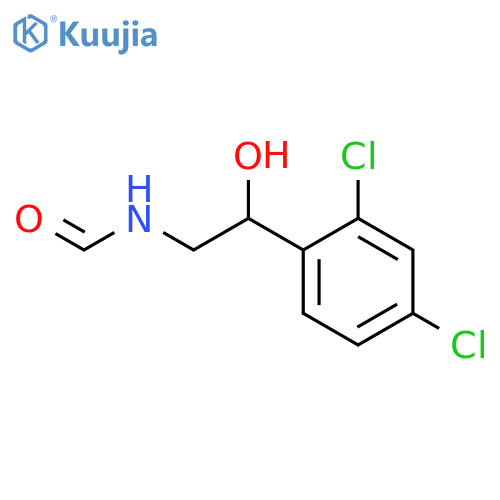

71162-52-2 structure

商品名:N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide 化学的及び物理的性質

名前と識別子

-

- Formamide,N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-

- N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]formamide

- N-(2-(2,4-Dichlorophenyl)-2-hydroxyethyl)formamide

- Formamide, N-(2-(2,4-dichlorophenyl)-2-hydroxyethyl)-

- starbld0004631

- [2-(2,4-Dichlorophenyl)-2-hydroxyethyl]methanimidic acid

- 71162-52-2

- DTXSID10991475

- N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide

-

- インチ: InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)3-6)9(14)4-12-5-13/h1-3,5,9,14H,4H2,(H,12,13)

- InChIKey: JMXNGGCYKYSXGH-UHFFFAOYSA-N

- ほほえんだ: c1cc(c(cc1Cl)Cl)C(CNC=O)O

計算された属性

- せいみつぶんしりょう: 233.00117

- どういたいしつりょう: 233.0010339g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 466.2±45.0 °C at 760 mmHg

- フラッシュポイント: 235.7±28.7 °C

- PSA: 49.33

- じょうきあつ: 0.0±1.2 mmHg at 25°C

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D450325-10mg |

N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |

71162-52-2 | 10mg |

$305.00 | 2023-05-18 | ||

| TRC | D450325-5mg |

N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |

71162-52-2 | 5mg |

$173.00 | 2023-05-18 | ||

| TRC | D450325-50mg |

N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |

71162-52-2 | 50mg |

$1344.00 | 2023-05-18 | ||

| TRC | D450325-25mg |

N-[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]formamide |

71162-52-2 | 25mg |

$672.00 | 2023-05-18 |

N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

71162-52-2 (N-2-(2,4-Dichlorophenyl)-2-hydroxyethylformamide) 関連製品

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量